molecular formula C6H5ClN2O2 B1362665 Methyl 2-chloropyrimidine-5-carboxylate CAS No. 287714-35-6

Methyl 2-chloropyrimidine-5-carboxylate

Cat. No. B1362665
Key on ui cas rn: 287714-35-6
M. Wt: 172.57 g/mol
InChI Key: CVVMLRFXZPKILB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07381719B2

Procedure details

Suspend ammonium chloride (0.465 g, 8.69 mmol) in toluene (14 mL). Cool to 0° C. and slowly add 2.0 M Al(CH3)3 in toluene (4.3 mL, 8.69 mmol). After the gas stops evolving, add 5-chloropyrazine-2-carboxylic acid methyl ester (0.500 g, 2.89 mmol). Heat at 50° C. overnight. Cool the reaction mixture to room temperature, then slowly pour into a slurry of silica gel (10 g) in CHCl3 (50 mL). Stir for 10 minutes before filtering. Wash the silica plug with methanol (2×100 mL) before concentrating. Take the resulting solid up in dichloromethane and wash with water (30 mL) and brine (40 mL). Dry the organic layer over Na2SO4, filter and concentrate. Purify by flash chromatographly, eluting with 50% ethyl acetate in hexanes to give the title compound (0.155 g, 34.0%): TOF MS EI+ 157.0 (M+), HRMS calcd for C5H4N3OCl 157.0043 (M+H)+, found 157.0047, time 4.19 min HPLC [YMC-Pack Pro C-18 (150×4.6 mm, S-5 microm), 0.1% TFA/acetonitrile in 0.1% TFA/water at 1.0 mL/min, 5-95% over 19 min], tR=7.1 min, 100% purity.
Quantity
0.465 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.5 g
Type
reactant
Reaction Step Three
Quantity
14 mL
Type
solvent
Reaction Step Four
Name
Quantity
50 mL
Type
solvent
Reaction Step Five
Quantity
4.3 mL
Type
solvent
Reaction Step Six
Yield
34%

Identifiers

REACTION_CXSMILES
[Cl-].[NH4+:2].[Al](C)(C)C.C[O:8][C:9]([C:11]1[CH:16]=[N:15][C:14]([Cl:17])=[CH:13][N:12]=1)=O>C1(C)C=CC=CC=1.C(Cl)(Cl)Cl>[Cl:17][C:14]1[N:15]=[CH:16][C:11]([C:9]([NH2:2])=[O:8])=[N:12][CH:13]=1 |f:0.1|

Inputs

Step One
Name
Quantity
0.465 g
Type
reactant
Smiles
[Cl-].[NH4+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Al](C)(C)C
Step Three
Name
Quantity
0.5 g
Type
reactant
Smiles
COC(=O)C1=NC=C(N=C1)Cl
Step Four
Name
Quantity
14 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Five
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Six
Name
Quantity
4.3 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
Stir for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Heat at 50° C. overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
Cool the reaction mixture to room temperature
FILTRATION
Type
FILTRATION
Details
before filtering
WASH
Type
WASH
Details
Wash the silica plug with methanol (2×100 mL)
CONCENTRATION
Type
CONCENTRATION
Details
before concentrating
WASH
Type
WASH
Details
wash with water (30 mL) and brine (40 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Dry the organic layer over Na2SO4
FILTRATION
Type
FILTRATION
Details
filter
CONCENTRATION
Type
CONCENTRATION
Details
concentrate
CUSTOM
Type
CUSTOM
Details
Purify by flash chromatographly
WASH
Type
WASH
Details
eluting with 50% ethyl acetate in hexanes

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
ClC=1N=CC(=NC1)C(=O)N
Measurements
Type Value Analysis
AMOUNT: MASS 0.155 g
YIELD: PERCENTYIELD 34%
YIELD: CALCULATEDPERCENTYIELD 34%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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